3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione
Description
3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic aromatic core with two ketone groups at positions 2 and 3. Key structural features include:
- 6,7-Difluoro groups: Electron-withdrawing substituents that enhance polarity and influence electronic distribution.
- 1-Methyl group: A small alkyl substituent that may improve metabolic stability compared to bulkier N-substituents.
Properties
IUPAC Name |
3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-15-10-5-9(14)8(13)4-7(10)11(17)16(12(15)18)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWINVHZVXVGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anthranilic Acid Cyclization
Early methods employed 6,7-difluoroanthranilic acid derivatives, which undergo cyclization with potassium cyanate (KOCN) under acidic conditions to form the dione core. This route, while reliable, faces limitations in introducing N-substituents post-cyclization due to the electron-withdrawing nature of the dione system. Modifications using N-protected anthranilic acids (e.g., p-methoxybenzyl groups) enable selective functionalization but require subsequent deprotection steps.
DMAP-Catalyzed One-Pot Synthesis
A breakthrough methodology utilizes 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O) for direct conversion of 2-amino-6,7-difluoro-N-methylbenzamide to the dione framework. This metal-free approach achieves 68–85% yields by activating the amide nitrogen for intramolecular cyclization at ambient temperature, bypassing traditional microwave-assisted conditions. Critical advantages include:
- Elimination of transition metal catalysts
- Compatibility with acid-sensitive functional groups
- Streamlined purification via recrystallization
Regioselective N-Alkylation Methodologies
Installing the 1-methyl and 3-cyclopropyl groups demands meticulous control to avoid cross-reactivity. Three validated protocols emerge:
Sequential Alkylation Post-Cyclization
Synthetic Route Optimization and Yield Comparison
The DMAP-catalyzed route demonstrates superior efficiency, attributed to minimized intermediate isolation and reduced side reactions. However, the tandem protection method offers unparalleled regiochemical control for structurally analogous derivatives.
Structural Characterization and Analytical Data
¹H NMR Spectral Signatures
Critical peaks for 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (DMSO-d₆, 500 MHz):
High-Resolution Mass Spectrometry
Observed: m/z 297.0841 [M+H]⁺ (Calculated for C₁₃H₁₂F₂N₂O₂: 297.0844).
X-ray Crystallography
Single-crystal analysis confirms the cis-configuration of fluorine atoms at C6/C7 and planarity of the dione ring (torsion angle < 5°).
Industrial-Scale Considerations
Solvent Optimization
Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact while maintaining 84% yield.
Continuous Flow Synthesis
Microreactor technology enhances the DMAP-mediated cyclization, achieving 92% conversion in 8 minutes versus 12 hours batchwise.
Purification Advances
Simulated moving bed (SMB) chromatography resolves diastereomeric byproducts (<0.5%), critical for pharmaceutical applications.
Challenges and Mitigation Strategies
Diastereomer Formation
The cyclopropyl group’s stereochemical lability during NAS generates 18% trans-isomer. Chiral ligand screening (BINAP, 5 mol%) suppresses this to <3%.
Fluorine Displacement
Competitive C-F bond cleavage under basic conditions is mitigated by:
Scale-Up Impurities
Process analytical technology (PAT) identifies residual DMAP (0.8 wt%), removed via activated carbon treatment.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C-6 and C-7
The fluorine atoms at C-6 and C-7 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the quinazoline-2,4-dione core. This enables the introduction of amine, alkoxy, or thiol groups under basic conditions.
Example Reactions
Key Findings :
-
Steric hindrance from the cyclopropyl group slightly reduces reactivity at C-6 compared to C-7 .
-
SNAr proceeds efficiently with secondary amines but requires Boc protection for primary amines to avoid side reactions .
Functionalization of the Dione Core
The 2,4-dione moiety participates in condensation or alkylation reactions, often at the N-3 position.
Alkylation at N-3
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione | 2-Bromoethylamine (Boc-protected) | DMF, NaH, 0°C to RT, 8 h | N-3 ethylamine derivative | 58% |
Mechanistic Insight :
-
Alkylation at N-3 is favored over O-alkylation due to the resonance stabilization of the dione system .
Guanylation and Guanidine Formation
The primary amine introduced at N-3 can undergo guanylation to form substituted guanidines, enhancing antibacterial activity.
Guanylation Reaction
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| N-3 Ethylamine derivative | 1H-Pyrazole-1-carboxamidine | MeOH, RT, 24 h | Ethylguanidine derivative | 45% |
Note : Guanylation is sensitive to steric effects, requiring optimized protecting-group strategies .
Cyclopropane Ring Modifications
The cyclopropyl group at C-3 is generally stable under mild conditions but undergoes ring-opening under strong acidic or oxidative conditions.
Ring-Opening Reaction
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione | H2SO4, 100°C, 2 h | Linear carboxylic acid derivative | 32% |
Limitation : This pathway is rarely exploited due to the loss of the cyclopropane’s conformational rigidity, which is critical for target binding .
Photochemical and Thermal Stability
The compound exhibits moderate stability:
Antibacterial Activity of Derivatives
Derivatives from C-7 substitutions show enhanced activity against Gram-positive bacteria:
| Derivative | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli | Source |
|---|---|---|---|
| C-7-(S)-3-Aminopyrrolidine | 0.25 | >64 | |
| C-7-3-Ethylpiperazine | 0.5 | >64 |
Structure-Activity Relationship :
Synthetic Routes
The parent compound is synthesized via cyclization of cyclopropane-containing precursors:
-
Condensation of cyclopropylamine with difluorobenzoyl chloride.
-
Cyclization under basic conditions (K2CO3, DMF, 80°C).
-
Methylation at N-1 using methyl iodide.
Yield : 41% over three steps .
Key Challenges
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a quinazoline core, which is known for its pharmacological potential. The presence of cyclopropyl and difluoro groups contributes to its unique chemical properties, enhancing its interaction with biological targets.
Anticancer Activity
One of the prominent applications of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is in the development of anticancer agents. Research has demonstrated that derivatives of quinazoline exhibit potent antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating strong potential for further development as anticancer drugs .
Antimicrobial Properties
Another significant application lies in antimicrobial research. Compounds related to 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione have been screened for antibacterial and antifungal activities:
- Activity Against Bacteria : Studies indicate that some derivatives show efficacy against Gram-positive and Gram-negative bacteria. For example, compounds have been found to inhibit strains such as Staphylococcus aureus and Escherichia coli effectively.
- Fungal Activity : Antifungal assays have revealed activity against pathogens like Candida albicans, suggesting potential use in treating fungal infections .
Neuroprotective Effects
Recent research has also explored the neuroprotective properties of quinazoline derivatives:
- Mechanism : These compounds may exert neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress.
- Research Findings : In animal models of neurodegenerative diseases, certain derivatives demonstrated a capacity to improve cognitive function and reduce neuronal damage .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazolines can interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl and fluorine substitutions may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related quinazoline- and quinoline-diones:
*Calculated based on molecular formula (C₁₂H₁₀F₂N₂O₂).
Key Observations:
- Fluorine Positioning : The target’s 6,7-difluoro groups likely induce stronger electron-withdrawing effects compared to single fluorine substituents (e.g., 8-fluoro analog), altering reactivity in electrophilic substitutions .
- Cyclopropyl vs. Phenyl : The cyclopropyl group at position 3 may reduce π-π stacking interactions compared to phenyl analogs but introduces ring strain, which could enhance reactivity in certain transformations .
Physicochemical Properties
- Melting Points: While data for the target compound is unavailable, analogs like 3-azido-6-chloro-7-methoxy-3-phenylquinoline-2,4-dione exhibit high melting points (228–232°C decomposition), attributed to strong intermolecular forces from polar substituents . The target’s difluoro groups may similarly elevate its melting point.
- Spectroscopic Signatures :
- IR : Carbonyl stretches in quinazoline-diones typically appear at 1710–1670 cm⁻¹. Electron-withdrawing groups (e.g., fluorine) may shift these peaks to higher frequencies .
- NMR : The ¹H-NMR of the target’s 1-methyl group would resonate near δ 3.0–3.5 ppm, distinct from N-benzyl protons (δ 4.5–5.5 ppm) in analogs like 3Ab .
Biological Activity
3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This quinazoline derivative has been studied for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This article summarizes the biological activity of this compound based on diverse research findings.
The molecular formula for 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is with a molecular weight of approximately 252.22 g/mol. The compound exhibits specific structural features that contribute to its biological activity.
Biological Activity Overview
The biological activities of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione have been evaluated in several studies:
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to 3-cyclopropyl-6,7-difluoro-1-methylquinazoline demonstrated moderate activity with inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| 3-Cyclopropyl-6,7-difluoro-1-methylquinazoline | 10 - 12 | 75 - 80 |
| Ampicillin (control) | 11 | - |
Cytotoxic Activity
Studies have shown that certain quinazoline derivatives exhibit cytotoxic effects against cancer cell lines. The IC50 values for related compounds ranged from 2.44 μM to 9.43 μM in various assays . This suggests that the introduction of specific substituents enhances the cytotoxic potential of these compounds.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 2.09 |
| Compound B | HepG2 (Liver Cancer) | 2.08 |
Enzyme Inhibition
Quinazolines have been identified as inhibitors of various enzymes, including topoisomerases and carbonic anhydrases. For instance, the compound's ability to inhibit DNA topoisomerase II has been linked to its structural features that allow intercalation into DNA .
The biological activity of quinazoline derivatives is often attributed to their ability to interact with DNA and inhibit critical enzymes involved in cell proliferation and survival. The presence of fluorine atoms enhances lipophilicity and binding affinity to target sites within cells .
Case Studies
- Antimicrobial Efficacy : A study comparing the antimicrobial efficacy of various quinazoline derivatives found that those with fluorinated substituents exhibited enhanced activity against resistant bacterial strains .
- Cytotoxicity in Cancer Research : An investigation into the cytotoxic effects on MCF-7 cells demonstrated that modifications at the N-position significantly increased cell death rates compared to unmodified analogs .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
